molecular formula C7H7N3O4 B169476 Methyl 6-amino-5-nitropyridine-3-carboxylate CAS No. 104685-75-8

Methyl 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B169476
CAS No.: 104685-75-8
M. Wt: 197.15 g/mol
InChI Key: DCFLDKSHKLPIQA-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H7N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 6-amino-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-5-nitropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 6-amino-3-pyridinecarboxylate. The nitration reaction typically uses nitric acid and sulfuric acid as reagents. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the desired product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions. The purification of the product may involve recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-amino-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-nitropyridine-3-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridine ring.

Properties

IUPAC Name

methyl 6-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLDKSHKLPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548926
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104685-75-8
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-5-nitropyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Chloro-5-nitronicotinoyl chloride (22.0 g, 0.1 mol) was cooled to +5° C. Methanol was added dropwise during 30 min and the reaction mixture was stirred for 60 min. The temperature was not allowed to raise over +10° C. Ammonium hydroxide (25%, 400 ml) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 20 h. The product was filtered off, washed with water and dried to give 9.0 g (45.9%) of the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45.9%

Synthesis routes and methods II

Procedure details

A solution of 6-Amino-5-nitro-nicotinic acid (2) (15.2 g, 82.5 mmol) in MeOH (250 ml) and H2SO4 (conc. 25 ml) was heated at reflux for 5 h. The solution was concentrated in vacuo and the residue treated with saturated aqueous NaHCO3 solution until slightly basic. The resulting solid was collected by filtration, rinsed with H2O and dried in vacuo to give the product as a yellow solid (4.8 g, 25 mmol, 30%) that was used as is without further purification. TLC of the solid in DCM/MeOH (19:1) showed a less polar compound at Rf=0.5 compared to the baseline starting material.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
30%

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